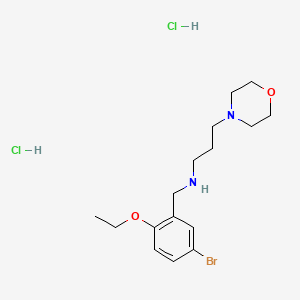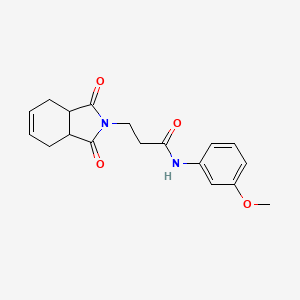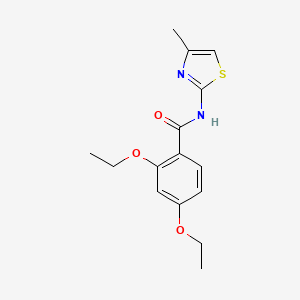![molecular formula C20H23N3O2 B5488028 N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5488028.png)
N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea, also known as DPU-4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent inhibitory activity against a variety of enzymes, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea involves the inhibition of PTPs. PTPs are enzymes that regulate the activity of proteins by removing phosphate groups from them. By inhibiting PTPs, N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea can modulate cell signaling pathways and affect cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to exhibit potent inhibitory activity against a variety of PTPs, including PTP1B, TCPTP, and SHP2. Inhibition of these enzymes has been linked to a variety of physiological effects, including improved insulin sensitivity, reduced inflammation, and decreased tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is its potent inhibitory activity against a variety of PTPs. This makes it a useful tool for studying the role of PTPs in cellular processes and for identifying potential drug targets. However, one limitation of N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea. One area of research is the development of more potent and selective PTP inhibitors based on the structure of N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea. Another area of research is the identification of specific PTPs that are involved in the regulation of specific cellular processes, such as insulin signaling or cancer cell growth. Finally, the therapeutic potential of N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea and other PTP inhibitors should be further explored in preclinical and clinical studies.
Synthesemethoden
The synthesis of N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea involves the reaction of 2,3-dimethylaniline with 4-(1-pyrrolidinylcarbonyl)phenyl isocyanate. The reaction yields N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea as a white solid with a melting point of 220-222°C. The purity of the compound can be determined by HPLC and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including protein tyrosine phosphatases (PTPs), which are involved in the regulation of cell signaling pathways. N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-6-5-7-18(15(14)2)22-20(25)21-17-10-8-16(9-11-17)19(24)23-12-3-4-13-23/h5-11H,3-4,12-13H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAJQAOLFZOREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5487945.png)
![6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-4,8-dimethylquinolin-2(1H)-one](/img/structure/B5487950.png)
![7-methyl-2-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5487958.png)
![8-(4-methoxybenzoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5487960.png)
![N'-[(2,2-dimethylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5487968.png)



![{(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}acetic acid](/img/structure/B5487977.png)
![ethyl 1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B5487983.png)

![[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl][2-(4-methylphenoxy)ethyl]cyanamide](/img/structure/B5488010.png)
![N-(sec-butyl)-N''-(2-{[(isopropylamino)carbonyl]amino}-6-methylphenyl)urea](/img/structure/B5488020.png)
![4-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5488034.png)